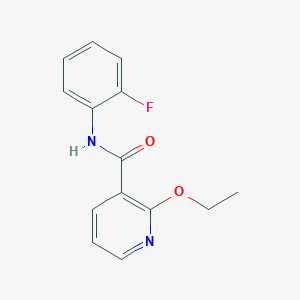

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide, also known as BMDP, is a novel synthetic cathinone that has gained popularity in the recreational drug market. BMDP belongs to the class of compounds known as substituted cathinones, which are structurally similar to amphetamines and cathinone, a naturally occurring stimulant found in the khat plant. BMDP has been found to possess potent psychostimulant effects, and its use has been associated with adverse health effects.

Mécanisme D'action

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide exerts its effects by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This is achieved through the inhibition of their respective transporters, leading to increased synaptic concentrations of these neurotransmitters. The resulting increase in neurotransmitter activity is responsible for the psychostimulant effects of N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide.

Biochemical and physiological effects:

The use of N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide has been associated with several adverse health effects, including cardiovascular complications, seizures, and psychosis. N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide has been found to increase heart rate and blood pressure, which can lead to cardiovascular complications such as arrhythmias and stroke. N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide has also been found to increase the risk of seizures, particularly in individuals with a history of epilepsy. Psychosis, including hallucinations and delusions, has also been reported in individuals using N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide has several advantages as a research tool, including its high potency and specificity for monoamine transporters. However, its potential for abuse and adverse health effects limit its use in laboratory experiments. Additionally, the legal and ethical implications of using N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide in research must be carefully considered.

Orientations Futures

Further research is needed to fully understand the pharmacological properties of N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide and its potential therapeutic applications. This includes investigating the effects of N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide on other neurotransmitter systems and exploring its potential as a treatment for conditions such as ADHD and depression. Additionally, research is needed to develop safer and more effective alternatives to N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide for use in laboratory experiments.

Méthodes De Synthèse

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the final product.

Applications De Recherche Scientifique

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide has been the subject of several scientific studies aimed at understanding its pharmacological properties and potential therapeutic applications. One study found that N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide acts as a potent monoamine transporter inhibitor, with a higher affinity for the dopamine transporter than the serotonin transporter. This suggests that N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide may have potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Propriétés

Nom du produit |

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide |

|---|---|

Formule moléculaire |

C12H16BrNO |

Poids moléculaire |

270.17 g/mol |

Nom IUPAC |

N-(4-bromo-2-methylphenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C12H16BrNO/c1-8-7-9(13)5-6-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |

Clé InChI |

SVIPZLVKLGRAQC-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C(C)(C)C |

SMILES canonique |

CC1=C(C=CC(=C1)Br)NC(=O)C(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)

![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)

![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)